molecular formula C11H11NO6 B11711931 2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid

2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid

Katalognummer: B11711931
Molekulargewicht: 253.21 g/mol
InChI-Schlüssel: RUVSKZCXQIRTEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid is an organic compound with the molecular formula C11H11NO6. It is a derivative of benzene-1,4-dicarboxylic acid, where one of the hydrogen atoms is replaced by a 2-carboxyethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-carboxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The carboxyethylamino group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid is unique due to the presence of both carboxyethyl and amino groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for more complex interactions and reactions compared to its similar compounds .

Eigenschaften

Molekularformel

C11H11NO6

Molekulargewicht

253.21 g/mol

IUPAC-Name

2-(2-carboxyethylamino)terephthalic acid

InChI

InChI=1S/C11H11NO6/c13-9(14)3-4-12-8-5-6(10(15)16)1-2-7(8)11(17)18/h1-2,5,12H,3-4H2,(H,13,14)(H,15,16)(H,17,18)

InChI-Schlüssel

RUVSKZCXQIRTEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)NCCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.